

Spectroscopic and Structural Elucidation of Shizukanolide C: A Technical Guide

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: Shizukanolide C

Cat. No.: B1159937

[Get Quote](#)

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic data for **Shizukanolide C**, a sesquiterpene lactone of the lindenanolide type. The information presented herein is intended to support research and development efforts in natural product chemistry, pharmacology, and drug discovery.

Introduction

Shizukanolide C is a naturally occurring sesquiterpenoid isolated from *Chloranthus japonicus*. Sesquiterpene lactones are a diverse group of secondary metabolites known for their wide range of biological activities. While **Shizukanolide C** itself has shown limited antimicrobial activity, its structural analogs have demonstrated notable antifungal and neuroprotective properties, making the lindenanolide scaffold a subject of interest for further investigation and potential therapeutic development. This document summarizes the key spectroscopic data that defines the chemical structure of **Shizukanolide C** and outlines the experimental methodologies for its isolation and characterization.

Spectroscopic Data

The structural elucidation of **Shizukanolide C** has been achieved through a combination of mass spectrometry, infrared spectroscopy, and nuclear magnetic resonance spectroscopy.

Mass Spectrometry (MS)

High-resolution mass spectrometry (HRMS) has established the molecular formula of **Shizukanolide C**.

Parameter	Value
Molecular Formula	C ₁₅ H ₁₈ O ₂ [1]
Exact Mass (M ⁺)	m/z 230.1308 [1]

Infrared (IR) Spectroscopy

The infrared spectrum of **Shizukanolide C** reveals characteristic absorption bands indicative of its functional groups.

Wavenumber (cm ⁻¹)	Interpretation
1760, 1739	Carbonyl (C=O) stretching of a γ -lactone [1]

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H-NMR spectroscopy provides detailed information about the proton environment in the molecule.

Proton	Chemical Shift (δ , ppm)	Multiplicity	Coupling Constant (J, Hz)
H-1	2.38	m	
H-2	1.55	m	
H-3	0.85	m	
H-4	1.95	m	
H-5	2.27	ddd	13.0, 12.0, 5.0
H-6 α	2.27	m	19.0, 6.0, 1.5
H-6 β	2.45	ddq	
H-9	5.01	s	1.5
H-13	1.83	t	
H-14	0.73	s	
H-15a	4.10	d	11.0
H-15b	4.17	d	11.0

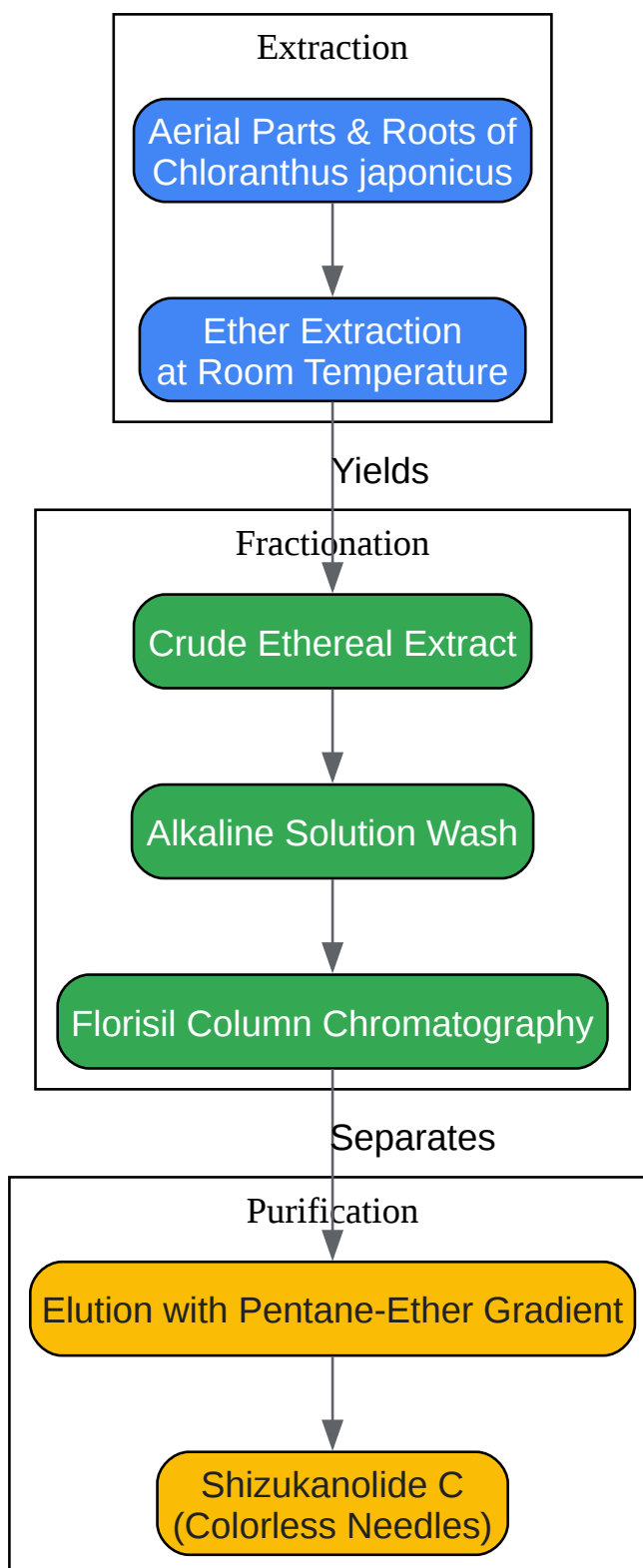
Note: ^{13}C -NMR data for **Shizukanolide C** is not fully available in the reviewed literature. Further research is required to obtain a complete carbon skeleton assignment.

Experimental Protocols

The following sections detail the general procedures for the isolation and spectroscopic analysis of **Shizukanolide C**, based on the methodologies reported for sesquiterpenoids isolated from *Chloranthus japonicus*.

Isolation of Shizukanolide C

The isolation of **Shizukanolide C** from the aerial parts and roots of *Chloranthus japonicus* involves solvent extraction followed by chromatographic separation.



[Click to download full resolution via product page](#)

Figure 1: Workflow for the isolation of **Shizukanolide C**.

Spectroscopic Analysis

Nuclear Magnetic Resonance (NMR) Spectroscopy: ^1H -NMR spectra are typically recorded on a spectrometer operating at a frequency of 400 MHz or higher. Samples are dissolved in a deuterated solvent, such as chloroform- d (CDCl_3), with tetramethylsilane (TMS) used as an internal standard.

Mass Spectrometry (MS): High-resolution mass spectra are acquired using an electron ionization (EI) source. The data provides the exact mass of the molecular ion, which is crucial for determining the molecular formula.

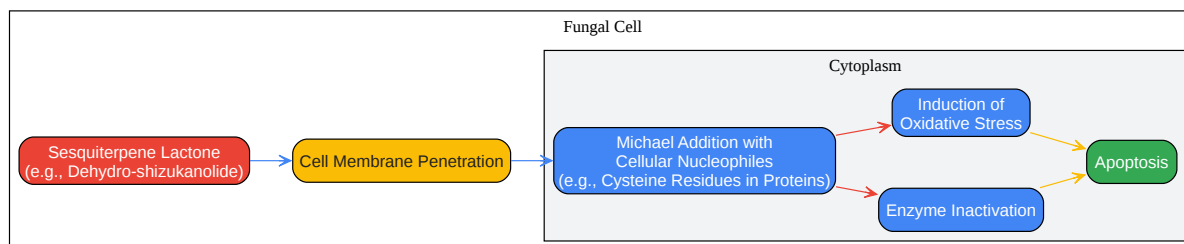
Infrared (IR) Spectroscopy: IR spectra are obtained using a Fourier-transform infrared (FTIR) spectrometer. Samples can be prepared as a KBr pellet or as a thin film. The resulting spectrum shows the absorption of infrared radiation at different wavenumbers, corresponding to the vibrational frequencies of the molecule's functional groups.

Biological Activity and Signaling Pathways

Direct biological studies on **Shizukanolide C** are limited, with initial screenings showing minimal antimicrobial activity. However, structurally related lindenanolide sesquiterpenes have demonstrated noteworthy biological effects, suggesting potential avenues for future research on **Shizukanolide C** and its derivatives.

Antifungal Activity of Related Sesquiterpene Lactones

Dehydro-shizukanolide, a closely related analog of **Shizukanolide C**, has been reported to exhibit moderate antifungal activity. The proposed mechanism for many sesquiterpene lactones involves the alkylation of biological macromolecules, which can disrupt cellular processes in fungi.



[Click to download full resolution via product page](#)

Figure 2: Postulated antifungal mechanism of action for sesquiterpene lactones.

Disclaimer: The signaling pathway depicted above is a generalized mechanism for the antifungal activity of sesquiterpene lactones and has not been specifically demonstrated for **Shizukanolide C**.

Conclusion

This technical guide provides a consolidated resource of the available spectroscopic data for **Shizukanolide C**. While the ^1H -NMR, IR, and MS data have been established, a complete ^{13}C -NMR dataset remains a gap in the current literature. The limited reported biological activity of **Shizukanolide C**, contrasted with the activities of its analogs, suggests that further investigation into its pharmacological potential and that of its derivatives is warranted. The experimental protocols outlined here provide a foundation for researchers to conduct further studies on this and related natural products.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. researchgate.net [researchgate.net]
- To cite this document: BenchChem. [Spectroscopic and Structural Elucidation of Shizukanolide C: A Technical Guide]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b1159937#spectroscopic-data-nmr-ir-ms-of-shizukanolide-c]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [[Contact our Ph.D. Support Team for a compatibility check](#)]

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com